4-Chloro-2-fluorobenzaldehyde oxime
Description
Properties
IUPAC Name |
N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNHUSXTEMVHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Chlorobenzaldoxime (C₇H₆ClNO)
- Structure : Lacks the 2-fluoro substituent present in 4-chloro-2-fluorobenzaldehyde oxime.
- Applications : Widely used as a chemical intermediate, but its reactivity in electrophilic substitutions may differ due to reduced electronic activation .
3-Chloro-2-fluoro-4-methylbenzaldehyde Oxime (C₈H₇ClFNO)
- Structure : Contains a methyl group at the 4-position, introducing steric hindrance.
- Properties : The methyl group may enhance lipophilicity, affecting solubility in polar solvents. Steric effects could also slow down nucleophilic attacks at the oxime group.
- Applications: Limited data available, but structural similarities suggest utility in pharmaceutical or agrochemical synthesis .
Olesoxime (C₂₇H₄₅NO)
- Structure : A cholesterol-derived oxime with a polycyclic backbone, contrasting sharply with the planar aromatic structure of this compound.
- Properties : High lipophilicity due to its steroid framework, enabling formulation in oily excipients. Stable for >36 months under regulatory storage conditions.
- Applications : Developed as a neuroprotective pharmaceutical agent, unlike the smaller aromatic oximes used primarily in synthetic chemistry .
4-Methylpentan-2-one Oxime (C₆H₁₃NO)
- Structure : An aliphatic oxime lacking aromaticity.
- Properties : Classified as acutely toxic (H302) and irritating to skin/eyes (H315, H319). Lower molecular weight and simpler structure result in higher volatility.
- Applications : Used in industrial antifouling paints, highlighting divergent applications compared to aromatic oximes .
Data Table: Key Comparative Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-2-fluorobenzaldehyde oxime, and how can reaction conditions influence yield?
- Methodological Answer : The oxime can be synthesized via nucleophilic addition of hydroxylamine hydrochloride to 4-chloro-2-fluorobenzaldehyde under alkaline conditions. Key parameters include pH control (8–10), temperature (50–70°C), and reaction time (4–6 hours). Excess hydroxylamine ensures complete conversion, while slow addition minimizes side reactions like overoxidation. Post-reaction, crystallization in ethanol/water mixtures improves purity (>95%) .
- Evidence : outlines a similar method for o-chlorobenzaldehyde oxime synthesis, adaptable to this compound.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and F NMR confirm oxime formation (δ 8.2–8.5 ppm for imine proton; F shifts reflect electronic effects of substituents).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water gradients.
- FT-IR : Stretching vibrations at 1630–1660 cm (C=N) and 3200–3400 cm (O-H) validate functional groups .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in amber vials at –20°C under inert gas (N/Ar) to prevent hydrolysis or oxidation. Use desiccants (silica gel) to avoid moisture. Handle in fume hoods with nitrile gloves and safety goggles, as halogenated oximes may release toxic vapors upon decomposition .
- Evidence : and detail PPE and storage protocols for reactive compounds.
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the chlorine atom’s leaving-group ability is enhanced by electron-withdrawing fluorine, lowering the energy barrier for substitution at the ortho position. Solvent effects (e.g., DMSO polarity) are incorporated via continuum models .
- Evidence : discusses oxime reaction mechanisms; applies DFT to fluorinated oximes.
Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound derivatives?
- Methodological Answer : Fluorine’s electronegativity increases metabolic stability and membrane permeability. Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing Cl with Br) and testing against enzyme targets (e.g., DAHPS in E. coli). IC values correlate with substituent electronic profiles .
- Evidence : demonstrates fluorinated oximes’ enzyme inhibition.
Q. What experimental and theoretical approaches resolve contradictions in reported reaction outcomes (e.g., competing isomer formation)?
- Methodological Answer :
- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish (E)- and (Z)-oximes.
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures. Lower temps (<40°C) favor kinetic (E)-isomers, while higher temps (>80°C) favor thermodynamic (Z)-isomers.
- Computational Validation : Compare calculated vs. observed H NMR shifts to assign configurations .
- Evidence : lists isomers of chloro-fluoro compounds; addresses reaction intermediates.
Data Contradiction and Optimization
Q. Why do some studies report lower yields of this compound despite optimal conditions?
- Methodological Answer : Impurities in the aldehyde precursor (e.g., 4-chloro-3-fluorobenzaldehyde) can divert reactions. Validate precursor purity via GC-MS (>98%) and monitor reaction progress with TLC (hexane:ethyl acetate = 3:1). Recrystallization with activated charcoal removes colored byproducts .
- Evidence : and highlight isomeric contaminants in benzaldehyde derivatives.
Q. How can researchers optimize catalytic systems for large-scale oxime synthesis without compromising safety?
- Methodological Answer : Replace traditional bases (NaOH) with polymer-supported catalysts (e.g., Amberlyst A21) to simplify workup and reduce waste. Flow chemistry systems enhance heat dissipation and scalability. Safety protocols include real-time monitoring of exotherms and pressure relief valves .
- Evidence : and discuss scalable synthesis and hazard mitigation.
Safety and Regulatory Considerations
Q. What are the AEGL-1 exposure limits for halogenated oximes, and how do they inform lab safety protocols?
- Methodological Answer : For phosgene oxime analogs, AEGL-1 (10-min exposure) = 0.17 mg/m. Apply a safety factor of 3 for handling this compound. Use respirators (NIOSH-approved) and conduct air sampling to ensure compliance .
- Evidence : defines AEGL thresholds for oxime derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
